molecular formula C18H17ClN2O5S B2740128 (Tetrahydrofuran-2-ylmethyl)-[2-furan-2-yl-4-(4-chlorophenylsulfonyl) oxazol-5-yl]amine CAS No. 862794-33-0

(Tetrahydrofuran-2-ylmethyl)-[2-furan-2-yl-4-(4-chlorophenylsulfonyl) oxazol-5-yl]amine

Cat. No. B2740128
CAS RN: 862794-33-0
M. Wt: 408.85
InChI Key: KABPXXCUZVMOEX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of amides and esters containing furan rings can be achieved under mild synthetic conditions supported by microwave radiation . The reactions were carried out in a microwave reactor in the presence of effective coupling reagents . The reaction time, the solvent, and the amounts of the substrates were optimized . After crystallization or flash chromatography, the final compounds were isolated with good or very good yields .


Chemical Reactions Analysis

The synthesis of this compound involves reactions carried out in a microwave reactor in the presence of effective coupling reagents . The reaction time, the solvent, and the amounts of the substrates were optimized . After crystallization or flash chromatography, the final compounds were isolated .

Scientific Research Applications

Antibacterial Agents

Furan derivatives have been recognized for their antibacterial properties, particularly against gram-positive and gram-negative bacteria . The inclusion of the furan nucleus in drug design is a key synthetic strategy for new antibacterial agents. This compound, with its furan components, could be synthesized into novel antibacterial agents to address microbial resistance.

Anticancer Agents

The furan moiety is also significant in the synthesis of compounds with anticancer activities. Derivatives of this compound have been explored as inhibitors of the epidermal growth factor receptor (EGFR), which is overexpressed in various cancer cell lines . The compound’s structure could be modified to enhance its activity against specific cancer types.

Organic Synthesis

In organic chemistry, furan derivatives serve as versatile intermediates for the synthesis of complex molecules. The compound could be used to synthesize functionalized β-lactams, which are important in the development of new pharmaceuticals .

Pharmacological Research

The pharmacological profile of furan derivatives is broad, encompassing activities such as anti-inflammatory, analgesic, and antidepressant effects. This compound could be a starting point for the development of new drugs with these pharmacological effects .

Future Directions

The synthesis of amides and esters containing furan rings, such as “(Tetrahydrofuran-2-ylmethyl)-[2-furan-2-yl-4-(4-chlorophenylsulfonyl) oxazol-5-yl]amine”, under mild synthetic conditions supported by microwave radiation represents a promising direction for future research . The production of chemicals from biomass offers both economic and ecological benefits, according to the principles of the circular economy . Bioproducts are chemicals that add value to biorefinery processes or materials derived from renewable resources .

properties

IUPAC Name

4-(4-chlorophenyl)sulfonyl-2-(furan-2-yl)-N-(oxolan-2-ylmethyl)-1,3-oxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O5S/c19-12-5-7-14(8-6-12)27(22,23)18-17(20-11-13-3-1-9-24-13)26-16(21-18)15-4-2-10-25-15/h2,4-8,10,13,20H,1,3,9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KABPXXCUZVMOEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC2=C(N=C(O2)C3=CC=CO3)S(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)-N-[(oxolan-2-yl)methyl]-1,3-oxazol-5-amine

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